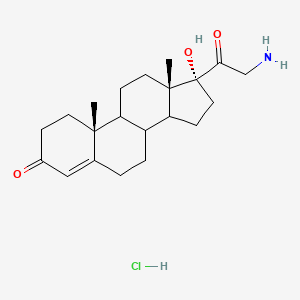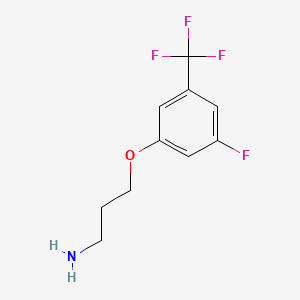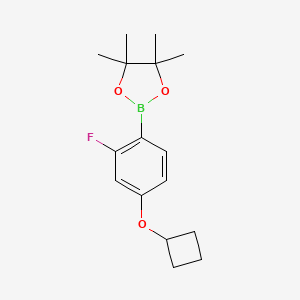
2-(4-Cyclobutoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclobutoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclobutoxy group and a fluorophenyl group, making it a unique and valuable reagent in various chemical processes.
Preparation Methods
The synthesis of 2-(4-Cyclobutoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-cyclobutoxy-2-fluorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
2-(4-Cyclobutoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the fluorophenyl group to a phenyl group.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Cyclobutoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(4-Cyclobutoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boronate esters with various nucleophiles. The boronic acid moiety can interact with hydroxyl groups, amines, and other nucleophiles to form stable boronate esters. This interaction is crucial in many of its applications, such as in Suzuki-Miyaura cross-coupling reactions, where the boronic acid forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
2-(4-Cyclobutoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the cyclobutoxy and fluorophenyl groups, making it less versatile in certain reactions.
4-Fluorophenylboronic acid: Similar in having a fluorophenyl group but lacks the cyclobutoxy group, affecting its reactivity and applications.
Cyclobutylboronic acid: Contains a cyclobutyl group but lacks the fluorophenyl group, limiting its use in specific synthetic applications.
The unique combination of the cyclobutoxy and fluorophenyl groups in this compound enhances its reactivity and makes it a valuable reagent in various chemical processes.
Properties
Molecular Formula |
C16H22BFO3 |
|---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
2-(4-cyclobutyloxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BFO3/c1-15(2)16(3,4)21-17(20-15)13-9-8-12(10-14(13)18)19-11-6-5-7-11/h8-11H,5-7H2,1-4H3 |
InChI Key |
URIHCLJWKSISJL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3CCC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


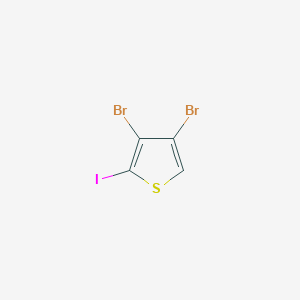
![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B14776305.png)
![7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14776310.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14776316.png)

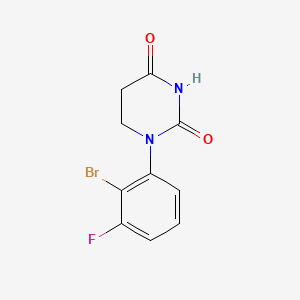
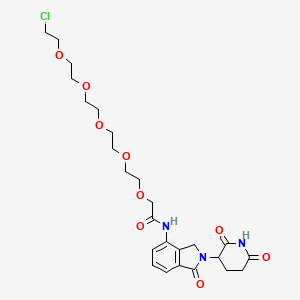
![N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate](/img/structure/B14776334.png)
![1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine](/img/structure/B14776337.png)
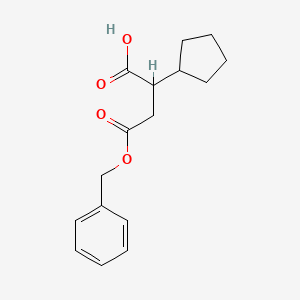
![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)
